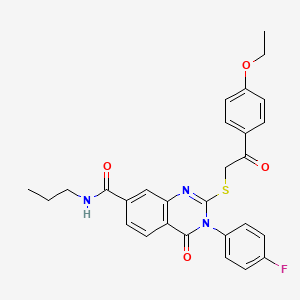

2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Descripción

This compound is a quinazoline derivative characterized by a thioether linkage at position 2, a 4-fluorophenyl group at position 3, and a propylcarboxamide substituent at position 5. Its structural complexity arises from the dihydroquinazoline core, which is functionalized with multiple aromatic and alkyl groups, suggesting applications in medicinal chemistry, particularly as a kinase inhibitor or anticancer agent .

Propiedades

IUPAC Name |

2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-4-oxo-N-propylquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26FN3O4S/c1-3-15-30-26(34)19-7-14-23-24(16-19)31-28(32(27(23)35)21-10-8-20(29)9-11-21)37-17-25(33)18-5-12-22(13-6-18)36-4-2/h5-14,16H,3-4,15,17H2,1-2H3,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJMTUTWAXBJLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OCC)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Fluorophenyl group : Enhances lipophilicity and potentially influences biological activity.

- Thioether linkage : May contribute to the compound's reactivity and interaction with biological targets.

- Dihydroquinazoline core : Known for various biological activities, including anticancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. Studies have shown that similar quinazoline derivatives can inhibit various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest. For instance, one study found that certain quinazoline derivatives demonstrated effective inhibition of Polo-like kinase 1 (Plk1), a target in cancer therapy .

| Compound | Activity | Mechanism |

|---|---|---|

| Quinazoline Derivative A | Anticancer | Inhibition of Plk1 |

| Quinazoline Derivative B | Cytotoxicity in MCF-7 cells | Apoptosis induction |

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects, particularly through inhibition of cyclooxygenase enzymes (COX). Research on similar compounds has shown that they can inhibit COX-2, an enzyme involved in inflammation and pain pathways. For example, a related study reported a COX-2 inhibition rate of up to 47.1% at specific concentrations .

Antifungal Activity

Preliminary studies suggest that compounds with similar structures may exhibit antifungal properties. The presence of thiazole or thioether functionalities often correlates with increased antifungal activity against various strains.

While specific mechanisms for this compound are not fully elucidated, insights can be drawn from related compounds:

- Inhibition of Kinases : Many quinazoline derivatives act by inhibiting specific kinases involved in cell proliferation.

- Apoptosis Induction : Compounds may trigger intrinsic and extrinsic apoptotic pathways in cancer cells.

- COX Inhibition : By blocking COX enzymes, these compounds may reduce inflammatory responses.

Case Studies and Research Findings

A variety of studies have focused on the biological activities of structurally related compounds:

- Synthesis and Evaluation of Quinazoline Derivatives : A study synthesized several derivatives and evaluated their anticancer activity against different cell lines, revealing promising results for specific analogs .

- COX-2 Inhibitory Activity : Research showed that certain quinazoline derivatives could significantly inhibit COX-2, suggesting potential for treating inflammatory diseases .

- Structural Optimization Studies : Investigations into the structure-activity relationship (SAR) have indicated that modifications to the phenyl rings significantly affect biological activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound shares structural motifs with several classes of heterocyclic molecules, including thiophenes, triazoles, and other quinazoline derivatives. Below is a detailed comparison based on structural features, synthesis routes, and substituent effects.

Structural and Functional Group Analysis

Spectral and Physicochemical Properties

- IR Spectroscopy :

- NMR Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.